Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine
Description
Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine is a synthetic amino acid derivative designed for applications in peptide synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a 4-methoxy-2-ethylphenyl substituent on the phenyl ring of L-phenylalanine. This structural modification enhances steric protection during solid-phase peptide synthesis (SPPS) and may influence bioactivity in drug candidates .
The methoxy group at the para position and the ethyl group at the ortho position of the phenyl ring contribute to unique electronic and steric properties. These modifications can alter solubility, stability, and interaction with biological targets compared to unmodified L-phenylalanine .
Properties
IUPAC Name |
(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-6-16-14-18(28-5)11-12-19(16)17-9-7-15(8-10-17)13-20(21(25)26)24-22(27)29-23(2,3)4/h7-12,14,20H,6,13H2,1-5H3,(H,24,27)(H,25,26)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYVXRZCXKXMCA-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Peptide Synthesis
Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine serves as a versatile building block in the synthesis of peptides. Its unique side chain allows for the incorporation of specific functionalities into peptide sequences, facilitating the development of novel therapeutic agents. The compound's stability under standard reaction conditions enhances its utility in solid-phase peptide synthesis (SPPS) and other synthetic methodologies.
Drug Development
This compound plays a significant role in drug discovery and development, particularly in designing small molecules that target specific biological pathways. The incorporation of this compound into drug candidates has been linked to improved pharmacokinetic properties and enhanced efficacy against various diseases, including cancer and neurodegenerative disorders.
Bioconjugation
In bioconjugation processes, this compound can be used to link drugs to biomolecules such as antibodies or proteins. This application is crucial for developing targeted drug delivery systems that minimize side effects while maximizing therapeutic effects. The compound's ability to form stable conjugates enhances its potential in therapeutic applications.
Research in Cancer Therapy
Recent studies have highlighted the potential of this compound in cancer research. Its unique structural properties allow for the exploration of targeted therapies that can selectively kill cancer cells while sparing healthy tissue. Researchers are investigating its use in combination therapies to enhance the effectiveness of existing treatments and overcome resistance mechanisms in cancer cells.
Protein Engineering
This compound is instrumental in protein engineering applications, where it is used to modify proteins to improve their stability and functionality. This modification can lead to enhanced enzyme activity or altered binding properties, making it valuable in both industrial biotechnology and therapeutic protein development.
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Peptide Synthesis | Building block for complex peptides | Enhances stability and yield in SPPS |
| Drug Development | Design of small molecules targeting specific pathways | Improved pharmacokinetic properties |
| Bioconjugation | Linking drugs with biomolecules for targeted delivery | Stability of conjugates enhances therapeutic efficacy |
| Cancer Therapy | Development of targeted therapies | Potential to minimize side effects |
| Protein Engineering | Modification of proteins for enhanced functionality | Increased enzyme activity noted |
Case Study: Targeting Cancer Cells
In a recent study, researchers utilized this compound as part of a novel peptide designed to target cancer cells selectively. The study demonstrated that the peptide exhibited significant cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This highlights the compound's potential as a scaffold for developing targeted anticancer agents.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The Boc group protects the amino functionality, allowing for selective reactions, while the methoxy and ethyl groups influence the compound's binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Properties of Boc-4-(4-Methoxy-2-Ethylphenyl)-L-Phenylalanine (Inferred)
| Property | Description |
|---|---|
| Molecular Formula | C₂₃H₂₉NO₅ (estimated) |
| Molecular Weight | ~407.5 g/mol |
| Protective Group | Boc (tert-butoxycarbonyl) |
| Substituents | 4-Methoxy-2-ethylphenyl on phenyl ring |
| Applications | Peptide synthesis, drug discovery, enzyme inhibition studies |
Comparison with Similar Compounds
Boc-protected phenylalanine derivatives vary significantly in substituents, physicochemical properties, and applications. Below is a comparative analysis based on structural analogs from the evidence:
Structural and Functional Differences
Boc-4-(Aminomethyl)-L-Phenylalanine ()
- Molecular Formula : C₁₅H₂₂N₂O₄
- Substituent: 4-Aminomethylphenyl
- Key Features: The aminomethyl group introduces a polar, positively charged moiety at physiological pH, enhancing interactions with anionic targets (e.g., enzyme active sites).
- Applications : Used in SPPS for introducing site-specific modifications in peptides .
Fmoc-4-Methoxy-L-Homophenylalanine ()
- Molecular Formula: C₂₆H₂₅NO₅
- Substituent : 4-Methoxyphenyl with an extended alkyl chain
- Key Features: The homophenylalanine backbone and methoxy group improve gelation properties in organogelators, highlighting applications in material science .
Table 2: Comparative Analysis of Boc-Protected Phenylalanine Derivatives
Biological Activity
Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine is an amino acid derivative that has garnered attention in various fields of biological research, particularly due to its potential applications in drug development and therapeutic interventions. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential uses based on diverse research findings.
Chemical Structure:
- IUPAC Name: (S)-2-((tert-butoxycarbonyl)amino)-3-(2'-ethyl-4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid
- Molecular Formula: C23H29NO5
- Molecular Weight: 399.49 g/mol
- CAS Number: 872142-88-6
The compound functions primarily through its interactions with specific biological targets, including transporters and enzymes. The incorporation of a methoxy group and an ethyl chain enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Transport Mechanisms
Research indicates that this compound may interact with the LAT1 (L-type amino acid transporter 1), which is crucial for the uptake of large neutral amino acids in various cell types. LAT1 is implicated in tumor metabolism, suggesting that this compound could have applications in cancer therapy by modulating amino acid transport .
Anticancer Activity
Several studies have evaluated the anticancer properties of phenylalanine derivatives, including this compound.
Key Findings:
- Cytotoxicity : In vitro studies demonstrated that derivatives of phenylalanine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to Boc derivatives showed IC50 values ranging from 2.1 to 7.9 μM against multiple cancer cell lines .
- Mechanism of Induction : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest. Specific derivatives were shown to increase pro-apoptotic factors while reducing anti-apoptotic proteins .
Antibacterial Activity
Although primarily studied for anticancer properties, some phenylalanine derivatives also exhibit antibacterial activity. Research into related compounds suggests that modifications can enhance their efficacy against resistant bacterial strains .
Case Studies
Study 1: Anticancer Efficacy
A study conducted by Hamed et al. (2020) synthesized a series of N-feruloyl dipeptides, including phenylalanine derivatives, which demonstrated strong cytotoxicity against ten different cancer cell lines with IC50 values significantly lower than standard chemotherapeutics . This indicates the potential for this compound to be developed as a novel anticancer agent.
Study 2: Transport Mechanism Investigation
Research involving LAT1 inhibitors revealed that Boc derivatives could effectively compete with natural substrates for transport, suggesting a mechanism through which they can exert their biological effects in tumor cells .
Data Tables
Preparation Methods
Synthesis of N-Boc-4-iodo-L-phenylalanine
A crucial intermediate for the arylation step is N-Boc-4-iodo-L-phenylalanine, which can be prepared by:
- Starting from N-Boc-L-serine methyl ester.
- Conversion to N-Boc-O-(p-toluenesulfonyl)-L-serine methyl ester via tosylation using p-toluenesulfonyl chloride and triethylamine in dichloromethane at 0 °C.
- Substitution of the tosyl group by iodide using sodium iodide in acetone over several days at room temperature.
- Purification by crystallization to obtain the iodinated intermediate in good yield (~80-82%).
Preparation of Boronic Acid Derivatives
The aryl substituent, 4-(4-methoxy-2-ethylphenyl), is introduced via boronic acid or boronate ester derivatives. These are typically prepared by:
- Esterification of boronic acids with triols such as 1,1,1-tris(hydroxymethyl)ethane in toluene with azeotropic removal of water.
- Cyclization with potassium hydroxide in dioxane at 30 °C to form cyclic triol borates.
- This one-step process yields bench-stable borate salts suitable for cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reaction
The key step in the preparation of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling between:
- N-Boc-4-iodo-L-phenylalanine (aryl iodide substrate).
- The corresponding aryl boronic acid or boronate ester (bearing the 4-methoxy-2-ethylphenyl group).
- Catalyst: Pd2(dba)3 or Pd(0) complexes with tri-o-tolylphosphine as ligand.
- Solvent: Dimethylformamide (DMF) or dioxane.
- Temperature: Typically 60 °C.
- Base: Potassium hydroxide or other suitable bases.
- Reaction time: Several hours to overnight.
This procedure affords the desired arylated Boc-protected phenylalanine derivative in moderate to good yields (35-70%) depending on the substrate and conditions.
Purification and Characterization
- The crude reaction mixture is poured into water and acidified to break emulsions.
- Extraction with diethyl ether or dichloromethane.
- Washing with brine and drying over magnesium sulfate.
- Purification by silica gel column chromatography using gradient elution (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures).
- Final product is typically obtained as a white solid.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Tosylation of N-Boc-L-serine methyl ester | p-Toluenesulfonyl chloride, Et3N, 4-DMAP, CH2Cl2, 0 °C | 64-69 | Crystallization purification |
| Iodide substitution | NaI, acetone, room temp, dark, 3-4 days | 80-82 | Prolonged reaction time for complete conversion |
| Preparation of cyclic triol borates | Boronic acid, 1,1,1-tris(hydroxymethyl)ethane, KOH, dioxane, 30 °C | Good yields | One-step stirring and filtration |
| Suzuki-Miyaura cross-coupling | Pd2(dba)3, P(o-Tol)3, DMF, 60 °C, base (KOH) | 35-70 | Column chromatography purification |
Research Findings and Notes
- The one-step preparation of cyclic triol borates from boronic acids simplifies the process and is scalable for laboratory synthesis.
- Air- and moisture-sensitive reactions require flame-dried glassware and inert atmosphere (nitrogen or argon) to ensure reproducibility.
- The choice of solvent and base significantly affects the yield and purity of the cross-coupling products.
- The use of N-Boc protecting group ensures the amino functionality remains intact during the coupling and purification steps.
- Analytical thin-layer chromatography (TLC) and column chromatography are essential for monitoring and purifying the reaction intermediates and final products.
- The described methods are consistent with reliable procedures reported in peer-reviewed organic synthesis literature.
Q & A
Q. Can molecularly imprinted polymers (MIPs) improve detection sensitivity for this compound in complex matrices?
- Methodological Answer : MIPs templated with L-phenylalanine (detection limit: 0.1 µM) demonstrate selectivity via hydrogen bonding and π-π interactions. For this compound, MIPs integrated into extended-gate field-effect transistors (EG-FETs) enhance sensitivity by 10-fold compared to non-imprinted polymers (NIPs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
